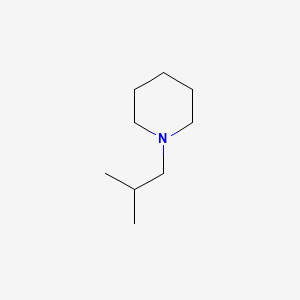

Piperidine, 1-(2-methylpropyl)-

描述

Significance of the Piperidine (B6355638) Core in Heterocyclic Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of heterocyclic chemistry and drug discovery. nih.gov This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and serves as a fundamental building block in the synthesis of numerous pharmaceutical agents. nih.govnih.gov Its importance is underscored by its presence in over twenty classes of pharmaceuticals, highlighting its versatility and favorable properties for interacting with biological targets. nih.gov

The widespread application of the piperidine scaffold stems from several key features. Its saturated, sp3-hybridized carbon framework allows for a stable, chair-like conformation, providing a three-dimensional structure that can be strategically modified to achieve specific spatial arrangements for optimal target binding. nih.govmdpi.com The nitrogen atom within the ring acts as a key basic center and a point for diverse functionalization, enabling the modulation of physicochemical properties such as polarity, basicity, and lipophilicity. nih.gov This adaptability makes piperidine derivatives valuable in developing treatments for a wide range of conditions, including cancer, viral infections, inflammation, and neurological disorders. nih.govijnrd.orgacs.org Researchers frequently utilize the piperidine core as a reliable scaffold to design molecules with specific biological activities, leveraging its proven track record in successful drug candidates. nih.govmdpi.com

Contextualization of the 1-(2-Methylpropyl) Substituent in Research Design

The introduction of the isobutyl group at the N-1 position influences the steric and electronic environment of the molecule. The branched nature of the 2-methylpropyl group provides steric bulk near the nitrogen atom, which can influence the molecule's conformational preferences and its ability to interact with specific binding pockets in enzymes or receptors. This steric hindrance can be a deliberate design element to enhance selectivity for a particular biological target or to modulate the reactivity of the piperidine nitrogen.

Overview of Advanced Research Domains for the Compound

Piperidine, 1-(2-methylpropyl)-, also known as 1-isobutylpiperidine, is primarily utilized as a building block and intermediate in organic synthesis. ontosight.ai Its structural features make it a valuable precursor for creating more complex molecules with potential applications in various advanced research domains.

In the pharmaceutical industry, N-substituted piperidines are crucial for the development of new therapeutic agents. ontosight.ai While direct applications of 1-(2-methylpropyl)piperidine are not extensively documented in late-stage clinical trials, its role as a synthetic intermediate is significant. Derivatives containing the N-isobutylpiperidine moiety are investigated for a range of biological activities. For example, related structures are explored for their potential as anticancer agents and in the development of treatments for neurodegenerative disorders.

In materials science and catalysis, the compound can serve as a ligand for metal catalysts or as an organic base in various chemical transformations. The nitrogen atom can coordinate with metal centers, and the steric and electronic properties conferred by the isobutyl group can influence the catalyst's activity and selectivity. It is also used in research as a reagent in a variety of chemical reactions. ontosight.ai For instance, it can be employed in the synthesis of specialized polymers or functional materials where the piperidine moiety is incorporated to impart specific properties.

Chemical and Physical Properties of Piperidine, 1-(2-methylpropyl)-

| Property | Value | Source |

| Molecular Formula | C9H19N | ontosight.ainist.gov |

| Molecular Weight | 141.26 g/mol | ontosight.ai |

| CAS Number | 10315-89-6 | nist.gov |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Amine-like | ontosight.ai |

| Boiling Point | ~173°C | ontosight.ai |

| Density | ~0.83 g/cm³ at 20°C | ontosight.ai |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) | ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-methylpropyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2)8-10-6-4-3-5-7-10/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBLWPUWMNURAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145674 | |

| Record name | Piperidine, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10315-89-6 | |

| Record name | Piperidine, 1-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010315896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidine, 1 2 Methylpropyl and Analogous Architectures

Direct N-Alkylation Approaches

Direct N-alkylation represents the most straightforward approach to synthesizing 1-(2-methylpropyl)piperidine, involving the formation of a new carbon-nitrogen bond between the piperidine (B6355638) nitrogen and a 2-methylpropyl (isobutyl) group.

Nucleophilic Substitution of Piperidine with 2-Methylpropyl Halides

The reaction of piperidine with 2-methylpropyl halides, such as isobutyl bromide or isobutyl iodide, is a classic example of nucleophilic substitution. In this reaction, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the 2-methylpropyl halide and displacing the halide ion. researchgate.net

This method's effectiveness can be influenced by several factors, including the nature of the leaving group (I > Br > Cl) and the reaction conditions. To prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide, the alkylating agent is often added slowly to ensure the piperidine remains in excess. researchgate.net

Another approach involves the reaction of piperidine with 2-methylpropan-1-ol (isobutanol) in the presence of an acid catalyst. This process is thought to proceed through the in-situ formation of an alkyl halide intermediate, which then undergoes nucleophilic attack by piperidine. ontosight.ai

Catalyst and Solvent System Optimization for N-Alkylation

The choice of catalyst and solvent system is critical for optimizing the yield and selectivity of N-alkylation reactions. Various bases and solvents can be employed to facilitate the reaction and neutralize the hydrogen halide byproduct.

Commonly used bases include potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (Hünig's base). researchgate.netresearchgate.net Solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are frequently used. researchgate.net For instance, the reaction can be carried out by stirring piperidine with an alkylating agent in the presence of K₂CO₃ in dry DMF at room temperature. researchgate.net Alternatively, using a strong base like sodium hydride (NaH) in DMF can also be effective. researchgate.net

Recent advancements have explored metallaphotoredox catalysis as a novel approach for N-alkylation. This method utilizes a halogen abstraction-radical capture (HARC) mechanism, enabling the coupling of N-nucleophiles with a wide range of alkyl bromides under mild, visible-light-induced conditions with a copper catalyst. princeton.edunih.gov This technique offers an alternative to traditional SN1 or SN2 pathways. nih.gov

The optimization of reaction conditions is often necessary and can involve adjusting the solvent, temperature, and catalyst. For example, a switch from a polar protic solvent like ethanol (B145695) to a non-polar aprotic solvent like dichloromethane (B109758) can significantly alter the reaction outcome. echemi.com The choice of solvent can also influence regioselectivity in more complex systems. acs.org

Regioselectivity Control in Alkylation Processes

While N-alkylation is the primary focus for the synthesis of 1-(2-methylpropyl)piperidine, controlling regioselectivity becomes crucial when dealing with substituted piperidines or when competing reaction sites are present. In the straightforward N-alkylation of piperidine, regioselectivity is not a concern as the nitrogen atom is the sole nucleophilic center.

However, in more complex scenarios, such as the alkylation of piperidine derivatives, the possibility of C-alkylation arises. nih.govescholarship.orgacs.orgresearchgate.netodu.edu For instance, the regioselective 2-alkylation of piperidine can be achieved through the organolithiation of cyclic imines. acs.org Similarly, methods for the regioselective 3-alkylation of piperidine have also been developed. odu.edu The choice of catalyst and solvent can play a pivotal role in directing the alkylation to either the nitrogen (N1) or a specific carbon atom on the ring. acs.org

De Novo Piperidine Ring Formation Strategies

An alternative to direct alkylation is the construction of the piperidine ring from non-cyclic or aromatic precursors, followed by or concurrent with the introduction of the N-substituent.

Hydrogenation and Reduction Pathways of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine and its derivatives is a widely used method for the synthesis of piperidines. nih.govresearchgate.netasianpubs.org This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

A variety of heterogeneous catalysts are effective for the hydrogenation of pyridines. These include catalysts based on molybdenum, scholaris.cautwente.nlglobalauthorid.com nickel, acs.orggoogle.comucla.edu and rhodium. nih.govacs.orgrsc.orgresearchgate.netliv.ac.uk

Molybdenum-based Catalysts: Density functional theory (DFT) studies have investigated the hydrodenitrogenation (HDN) networks of pyridine over γ-Mo₂N(111) surfaces. These studies suggest that the initial steps involve the stepwise hydrogenation of pyridine to piperidine. scholaris.ca The mechanism of pyridine hydrogenation on molybdenum-containing catalysts has been a subject of detailed kinetic studies. utwente.nlglobalauthorid.com

Nickel Catalysts: Nickel catalysts, particularly Raney nickel, are a cost-effective option for pyridine hydrogenation. google.com However, these reactions often require high temperatures and pressures. google.com Studies on supported nickel catalysts (e.g., Ni/Al₂O₃, Ni/MgAlO, and Ni/MgO) have shown that the acidity and basicity of the support material can significantly influence the catalytic activity. acs.org For example, Ni/Al₂O₃ has been found to be more active than Ni/MgO for pyridine hydrogenation. acs.org

Rhodium Catalysts: Rhodium-based catalysts, such as rhodium on carbon (Rh/C), are highly effective for pyridine hydrogenation, often under milder conditions. nih.govacs.orgrsc.org Recent research has demonstrated the electrocatalytic hydrogenation of pyridine to piperidine using a carbon-supported rhodium catalyst, achieving high yields and current efficiencies. nih.govacs.org Rhodium oxide (Rh₂O₃) has also been identified as a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org Transfer hydrogenation using rhodium complexes, such as [Cp*RhCl₂]₂, has also been shown to be an efficient method for the reduction of pyridinium (B92312) salts to piperidines. researchgate.netliv.ac.uk

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Support/System | Conditions | Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Rh/C | Carbon | Electrocatalytic, 25 mA cm⁻² | Piperidine | 98% yield | nih.govacs.org |

| Ni/Al₂O₃ | Alumina | 423 K, 4 MPa | Piperidine | ~100% conversion | acs.org |

| Ni/MgO | Magnesia | 423 K, 4 MPa | Piperidine | 68% conversion | acs.org |

| Rh₂O₃ | - | H₂, mild conditions | Piperidines | High activity | rsc.org |

| Raney Ni | - | 200°C, 150-300 atm H₂ | Substituted Piperidines | - | google.com |

Modified Birch Reduction Protocols

The Birch reduction has long been a powerful tool for the partial reduction of aromatic systems. bioinfopublication.orgmasterorganicchemistry.com This dissolving metal reduction, typically employing an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol, can convert benzene (B151609) and its derivatives into 1,4-cyclohexadienes. masterorganicchemistry.com Modifications to the classic Birch reduction have been developed to enhance its applicability and safety. These include the use of alternative electron sources and solvents. For instance, methods using hydroxyl ions as an electron source in the presence of UV light, or a combination of lithium metal and catalytic naphthalene (B1677914) in THF (obviating the need for ammonia), have been reported. bioinfopublication.org Another variation involves using ammonia gas instead of liquid ammonia with dry methanol (B129727). bioinfopublication.org These modified protocols have been explored for the reduction of various aromatic compounds, demonstrating the versatility of Birch-type reductions in organic synthesis. bioinfopublication.org

Metal-Free Transfer Hydrogenation using Borane (B79455) Derivatives

A significant advancement in piperidine synthesis is the development of metal-free transfer hydrogenation reactions. These methods offer an alternative to traditional metal-catalyzed hydrogenations, avoiding the use of often expensive and toxic heavy metals. One such approach utilizes borane catalysts with ammonia borane as the hydrogen source. researchgate.netelectronicsandbooks.com This reaction proceeds under relatively mild conditions and furnishes a variety of piperidines in good yields with moderate to excellent cis-selectivities. researchgate.netelectronicsandbooks.com The reaction is believed to proceed through the formation of a frustrated Lewis pair (FLP) between the pyridine substrate and the borane catalyst, which then activates the ammonia borane to facilitate the reduction. researchgate.net This method is practical due to its operational simplicity, not requiring high-pressure hydrogen gas. electronicsandbooks.com

A related method involves a B(C6F5)3-catalyzed hydroboration/hydrogenation cascade reduction of pyridines. This approach is particularly effective for 2,3-disubstituted pyridines, affording piperidines in high yields and with high cis-selectivity. sci-hub.se Mechanistic studies suggest that both the pyridine substrate and the resulting piperidine product act as bases in conjunction with the borane catalyst to activate molecular hydrogen. sci-hub.se The broad functional group tolerance of this method makes it a valuable tool for the synthesis of complex, functionalized piperidines. sci-hub.se

| Catalyst | Hydrogen Source | Substrate Scope | Key Features |

| Borane generated from alkene and HB(C6F5)2 | H2 | Broad range of pyridines | Metal-free, high yields, excellent cis-stereoselectivity. nih.govfigshare.com |

| B(C6F5)3 | Ammonia Borane | Various pyridines | Metal-free, good yields, moderate to excellent cis-selectivity. researchgate.netelectronicsandbooks.com |

| B(C6F5)3 | H2 (via hydroboration with HBpin) | Particularly effective for 2,3-disubstituted pyridines | High yields, high cis-selectivity, broad functional group tolerance. sci-hub.se |

Table 1: Comparison of Metal-Free Borane-Catalyzed Pyridine Reductions

Reduction of Pyridine N-Oxides

Pyridine N-oxides serve as versatile precursors for the synthesis of substituted pyridines and, subsequently, piperidines. The N-oxide group activates the pyridine ring towards certain substitution reactions that are difficult to achieve with the parent pyridine. google.com Following substitution, the N-oxide can be reduced to the corresponding pyridine, which can then be hydrogenated to the piperidine.

A mild and efficient method for the direct reduction of pyridine N-oxides to piperidines utilizes ammonium formate (B1220265) with palladium on carbon as a catalyst. organic-chemistry.orgacs.org This procedure is notable for its simplicity, high yields, and mild reaction conditions, avoiding the need for strong acids or harsh reagents. organic-chemistry.org The reaction is generally carried out in methanol at room temperature and is compatible with a range of functional groups, including esters, carboxylic acids, amines, hydroxyls, and amides. organic-chemistry.org Another green approach involves the use of iron powder in the presence of water and carbon dioxide, where water acts as the hydrogen source. rsc.org

Intramolecular and Intermolecular Cyclization Reactions

Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. These methods allow for the strategic installation of substituents and control of stereochemistry.

Alkene Cyclization (e.g., Oxidative Amination, Palladium-catalyzed Enantioselective Approaches)

The cyclization of nitrogen-containing alkenes is a widely employed strategy for piperidine synthesis. Oxidative amination of non-activated alkenes, catalyzed by a gold(I) complex with an iodine(III) oxidizing agent, allows for the formation of substituted piperidines through the difunctionalization of a double bond. nih.gov An enantioselective variant of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov

Palladium-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides access to structurally diverse 3-chloropiperidines in good yields and with excellent enantioselectivities. organic-chemistry.org A base-free palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes is another effective method for synthesizing various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

Radical Cyclization Pathways (e.g., N-F activation, C-H activation, Hydrogen Atom Transfer)

Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a variety of functional groups. beilstein-journals.orgnih.gov The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported for the synthesis of 2,4,5-trisubstituted piperidines with good diastereoselectivity. nih.govresearchgate.netbirmingham.ac.uk The choice of the radical stabilizing group and reaction conditions can influence the stereochemical outcome. nih.govresearchgate.netbirmingham.ac.uk

Photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations. For instance, the construction of spirocyclic piperidines from linear aryl halide precursors can be achieved using an organic photoredox catalyst and a trialkylamine reductant. nih.gov This method involves the formation of an aryl radical, which undergoes regioselective cyclization followed by a hydrogen atom transfer to yield the desired spiropiperidine. nih.gov Similarly, the cyclization of α-aminoalkyl radicals onto unactivated double bonds provides a route to polysubstituted piperidines. rsc.org

Silyl-Prins and Electrophilic Cyclizations

The aza-Prins cyclization and related electrophilic cyclizations are valuable methods for constructing the piperidine ring. The aza-silyl-Prins reaction, in particular, has been developed as an asymmetric process to produce enantiopure piperidines and pipecolic acid derivatives in high yields. nih.gov This method relies on a novel chiral auxiliary attached to a homoallylic amine. nih.gov

The use of a catalytic amount of aluminum chloride and a trimethylsilyl (B98337) halide enables the aza-Prins cyclization of N-tosyl homoallylamines with carbonyl compounds to afford trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org The nature of the Lewis acid can be crucial in directing the reaction pathway in silyl-Prins cyclizations, allowing for the stereoselective synthesis of polysubstituted halogenated tetrahydropyrans, which can be precursors to piperidines. uva.esnih.gov

| Cyclization Type | Key Reagents/Catalysts | Products | Key Features |

| Oxidative Amination | Gold(I) complex, Iodine(III) oxidant | Substituted piperidines | Difunctionalization of a double bond. nih.gov |

| Enantioselective Aminochlorination | Palladium catalyst, Pyridine-oxazoline ligand, NCS | 3-Chloropiperidines | Good yields, excellent enantioselectivities. organic-chemistry.org |

| Radical Cyclization | AIBN or photoredox catalyst | Polysubstituted and spirocyclic piperidines | Mild conditions, good functional group tolerance. nih.govnih.gov |

| Asymmetric Aza-silyl-Prins | Chiral auxiliary, Lewis acid | Enantiopure piperidines and pipecolic acid derivatives | High yields, single enantiomers. nih.gov |

| Aza-Prins Cyclization | AlCl3, Trimethylsilyl halide | trans-2-Substituted-4-halopiperidines | High yields, good diastereoselectivity. organic-chemistry.org |

Table 2: Overview of Selected Cyclization Reactions for Piperidine Synthesis

Decarboxylative Cyclization Routes

Decarboxylative cyclization reactions provide a unique entry into piperidine synthesis by leveraging the loss of carbon dioxide as a driving force for ring formation. One notable example involves a decarboxylative Mannich reaction to form an intermediate that, after several steps including reduction and Wittig olefination, undergoes a palladium-catalyzed cyclization to yield a piperidine derivative. whiterose.ac.uk Another strategy involves the cyclization of 6-oxoamino acids, which can be prepared through methods like the conjugate addition of organozinc reagents to enones. whiterose.ac.uk

Cycloaddition Chemistry (e.g., Olefin-Iminium Ion Cyclization)

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and various strategies have been employed to construct piperidine rings. The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool. N-Alkenyl iminium ions can act as 2-azadiene components in these reactions, reacting with electron-rich alkenes to form tetrahydropyridinium ions, which can be trapped in situ to afford complex piperidine structures. acs.org This three-component coupling sequence allows for significant structural and stereochemical diversity. acs.org

Another approach involves the use of N-sulfonyliminium ions, which can be generated from the condensation of N-sulfonyl homoallylic amines with aldehydes in the presence of an acid catalyst. usm.edu The subsequent intramolecular cyclization, an aza-Prins reaction, leads to the formation of piperidine rings. usm.edu Studies have shown that Lewis acids like scandium(III), stannous(II), and copper(II) triflates are effective in promoting this transformation. usm.edu

Furthermore, tunable [3+2] and [4+2] annulations have been developed to access both pyrrolidines and piperidines from common olefin precursors. nih.gov These divergent processes are controlled by a radical-to-polar mechanistic switch, offering flexibility in the synthesis of different N-heterocycles. nih.gov

Intramolecular Hydroamination

Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for constructing piperidine rings. acs.org This reaction can be catalyzed by various transition metals, including palladium, rhodium, and gold. organic-chemistry.org

Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature and tolerates acid-sensitive functional groups. organic-chemistry.org Rhodium catalysts, such as [Rh(COD)(DPPB)]BF4, have been shown to effectively catalyze the anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to form 3-arylpiperidines in high yields. organic-chemistry.org Gold(I) catalysts have also emerged as effective promoters for the hydroamination of unactivated olefins, offering a broad substrate scope. organic-chemistry.org

In addition to transition metal catalysis, Brønsted acids like triflic acid or sulfuric acid can catalyze the cyclization of aminoalkenes bearing electron-withdrawing groups on the nitrogen atom to form piperidines in excellent yields. acs.org A sequence involving intramolecular hydroamination has also been utilized in the synthesis of pyridines and pyrazines. nih.gov

Intramolecular Cyclization of Amino-Aldehydes via Cobalt(II) Catalysis

Cobalt-catalyzed reactions have provided new avenues for piperidine synthesis. A notable example is the radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov This method is effective for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen transfer process. nih.govwhiterose.ac.uk Cobalt(II) chloride has also been utilized as a mild and inexpensive catalyst for the one-pot, three-component synthesis of α-aminonitriles, which can be precursors to substituted piperidines. nih.gov More recently, cobalt-catalyzed aerobic aminocyclization of unsaturated N-acyl sulfonamides has been developed to provide functionalized δ-lactams, which are structurally related to piperidones. nih.gov

Cycloisomerization of Ene-Dienes (e.g., Rhodium(I)- or Nickel-catalyzed)

Cycloisomerization reactions of ene-dienes offer an efficient route to piperidine derivatives by rearranging the carbon skeleton to form the heterocyclic ring. Rhodium(I) catalysts have been shown to promote the cycloisomerization of nitrogen-tethered 1,7-ene-dienes to synthesize trans-divinylpiperidines. acs.org This transformation proceeds through an unexpected pathway involving allylic C-H activation, alkene insertion into a Rh-H bond, and reductive elimination. acs.org

Nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes provides another powerful method for constructing six-membered N-heterocycles. organic-chemistry.org The use of monodentate chiral spiro phosphoramidite (B1245037) ligands enables this reaction to proceed with high regioselectivity and excellent stereoselectivity under mild conditions. organic-chemistry.org

Annulation and Multicomponent Reactions

Annulation strategies and multicomponent reactions (MCRs) provide convergent and efficient pathways to complex piperidine scaffolds. nih.gov An I2-mediated carbamate (B1207046) annulation has been explored for the synthesis of piperidines from hydroxy-substituted alkenylamines. researchgate.net This protecting-group-free strategy allows for the cyclization to occur, although in some cases, the formation of furan (B31954) byproducts is observed. researchgate.net

[5+1] Annulations (e.g., Reductive Amination, Hydrogen Borrowing)

[5+1] annulation strategies involve the reaction of a five-carbon component with a one-nitrogen component to form the six-membered piperidine ring. Reductive amination and hydrogen borrowing are prominent examples of this approach.

Reductive Amination: This is a cornerstone method for amine synthesis, readily adaptable for piperidine construction. researchgate.netresearchgate.net The synthesis of Piperidine, 1-(2-methylpropyl)- via this route would typically involve the reaction of isobutylamine (B53898) with a 1,5-dicarbonyl compound, such as glutaraldehyde (B144438) or its synthetic equivalent. The reaction proceeds through the initial formation of a double imine intermediate, which is then reduced in situ to yield the saturated piperidine ring. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. youtube.com The versatility of this method lies in the wide availability of primary amines and carbonyl precursors, allowing for the synthesis of a diverse range of N-substituted piperidines. chim.it

Hydrogen Borrowing: Also known as hydrogen autotransfer, this elegant, atom-economical process enables the N-alkylation of amines with alcohols, generating only water as a byproduct. rsc.org In the context of synthesizing N-substituted piperidines, a diol such as 1,5-pentanediol (B104693) reacts with a primary amine like isobutylamine. acs.orgchemrxiv.org The reaction is catalyzed by transition metal complexes, often based on iridium or ruthenium. rsc.orgacs.org The catalyst temporarily "borrows" hydrogen from the diol to form a reactive dialdehyde (B1249045) intermediate in situ. This intermediate undergoes condensation with the amine, followed by reduction via the return of the "borrowed" hydrogen to the resulting diimine, affording the final piperidine product. cardiff.ac.uk This one-pot oxidation-reaction-reduction sequence avoids the use of stoichiometric reducing agents and toxic alkylating agents. rsc.org

| Method | 5-Carbon Precursor | Nitrogen Source | Key Reagents/Catalysts | Product |

| Reductive Amination | Glutaraldehyde | Isobutylamine | NaBH₃CN or H₂/Catalyst | Piperidine, 1-(2-methylpropyl)- |

| Hydrogen Borrowing | 1,5-Pentanediol | Isobutylamine | Iridium or Ruthenium Complex | Piperidine, 1-(2-methylpropyl)- |

One-Pot Cyclocondensation from Alkyl Dihalides and Primary Amines

A direct and efficient method for synthesizing N-substituted piperidines involves the double nucleophilic substitution of an alkyl dihalide by a primary amine. For the synthesis of Piperidine, 1-(2-methylpropyl)-, this would entail the reaction of a 1,5-dihalopentane (e.g., 1,5-dibromopentane (B145557) or 1,5-dichloropentane) with isobutylamine. organic-chemistry.org This cyclocondensation is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. To enhance reaction rates and efficiency, these reactions can be carried out under microwave irradiation in an alkaline aqueous medium, providing a simple and effective route to the desired heterocyclic product. organic-chemistry.org This one-pot procedure is advantageous as it directly assembles the piperidine core from readily available starting materials.

Advanced and Stereoselective Synthesis Techniques

Modern synthetic chemistry offers powerful tools for not only constructing the piperidine ring but also for its precise functionalization and the control of its stereochemistry. These advanced techniques are crucial for accessing complex and medicinally relevant piperidine derivatives.

Biocatalytic Carbon-Hydrogen Oxidation for Piperidine Functionalization

Biocatalysis has emerged as a powerful strategy for selective C-H functionalization, a historically challenging transformation. nih.gov Enzymes, such as cytochrome P450 monooxygenases and various hydroxylases, can be engineered to introduce hydroxyl groups at specific, unactivated positions on a pre-formed piperidine ring with remarkable regio- and stereoselectivity. nih.govchemistryviews.org This approach is analogous to the strategies used for functionalizing aromatic systems. nih.gov By using engineered enzymes, specific C-H bonds on the piperidine scaffold can be targeted for oxidation, providing access to valuable hydroxylated piperidine intermediates that are difficult to obtain through traditional chemical methods. chemistryviews.orgchemrxiv.org These intermediates serve as versatile handles for further synthetic diversification. nibs.ac.cn

Radical Cross-Coupling with Electrocatalysis for C-C Bond Formation

A novel strategy for the modular construction of complex piperidines combines biocatalytic C-H oxidation with modern radical cross-coupling reactions. nih.govchemrxiv.org This approach leverages the power of radicals to form C-C bonds, a fundamentally different disconnection strategy compared to traditional polar reactions. nih.govchemrxiv.org In this methodology, a piperidine-containing carboxylic acid (potentially derived from biocatalytic oxidation) undergoes electrochemical decarboxylation to generate a carbon-centered radical. researchgate.net This radical can then be coupled with another organic fragment in a process often catalyzed by nickel and silver under electrocatalytic conditions. chemrxiv.orgresearchgate.net This method allows for the direct coupling of C(sp³)-hybridized centers, enabling the rapid assembly of complex and three-dimensional molecular architectures from simple building blocks. nih.govresearchgate.net

Continuous Flow Synthesis for Enantioenriched Derivatives

Continuous flow chemistry offers significant advantages for the synthesis of enantioenriched piperidines, including enhanced safety, scalability, and reaction speed. acs.org This technology has been successfully applied to the diastereoselective synthesis of α-substituted piperidines. For instance, a continuous flow protocol using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents can produce a variety of functionalized piperidines in high yields (>80%) and excellent diastereoselectivity (>90:10 dr) within minutes. acs.org The ability to perform reactions at a larger scale efficiently makes flow chemistry particularly valuable for producing drug precursors and other high-value chiral piperidine building blocks. acs.orgnih.gov

Strategies for Diastereoselective and Enantioselective Product Formation

Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For piperidines, several powerful strategies have been developed:

Asymmetric Hydrogenation : Enantiomerically enriched piperidines can be synthesized through the asymmetric hydrogenation of substituted pyridine precursors. nih.gov Using chiral iridium catalysts with specific ligands, 2-alkyl-pyridinium salts can be reduced to the corresponding 2-alkylpiperidines with high levels of enantioselectivity. nih.gov

Chiral Auxiliaries : The use of a chiral auxiliary, such as (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), can direct the stereochemical outcome of a reaction. For example, the condensation of an aldehyde with the auxiliary creates a chiral N-sulfinyl imine, which can then undergo stereoselective allylation to install carbons of the nascent ring, ultimately leading to stereochemically defined piperidines after cyclization. core.ac.uk

Substrate-Controlled Reactions : The existing stereocenters in a substrate can direct the formation of new ones. For instance, the diastereoselective dihydroxylation of unsaturated piperidine precursors can yield polyhydroxylated piperidines. The choice of reagents, such as osmium tetroxide with different ligand systems, can provide complementary diastereoselectivity, allowing access to different stereoisomers. nih.gov

Multicomponent Reactions : Stereoselective multicomponent reactions offer a highly efficient route to complex, polyfunctional piperidines in a single step. rsc.org Biosynthetically inspired Mannich reactions, for example, can assemble multi-substituted chiral piperidines from an aldehyde, an amine, and a third component, establishing multiple stereocenters with high control. rsc.org

| Technique | Description | Key Feature(s) |

| Biocatalytic C-H Oxidation | Use of enzymes to hydroxylate the piperidine ring. nih.govchemrxiv.org | High regio- and stereoselectivity at unactivated positions. chemistryviews.org |

| Radical Cross-Coupling | Electrocatalytic, nickel-mediated coupling of piperidine radicals (from carboxylic acids) with other fragments. chemrxiv.orgresearchgate.net | Forms C(sp³)-C(sp³) bonds; modular and convergent. nih.govnih.gov |

| Continuous Flow Synthesis | Synthesis performed in a continuously flowing stream rather than a batch. acs.org | Rapid, scalable, and safe production of enantioenriched piperidines. nih.gov |

| Asymmetric Hydrogenation | Reduction of pyridinium salts using a chiral metal catalyst. nih.gov | Direct installation of chirality during ring saturation. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereoselective reactions. core.ac.uk | Predictable control over the formation of new stereocenters. |

Reactivity and Reaction Mechanisms of Piperidine, 1 2 Methylpropyl

General Amine Reactivity in N-Substituted Piperidines

The chemical behavior of Piperidine (B6355638), 1-(2-methylpropyl)-, also known as N-isobutylpiperidine, is largely defined by the reactivity of its tertiary amine functional group within the piperidine ring structure. This section explores the fundamental reactions characteristic of this class of compounds.

The basicity of N-substituted piperidines is a key aspect of their reactivity. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, forming a piperidinium (B107235) salt. The basicity of piperidine derivatives is influenced by the electronic and steric effects of the N-substituent. Generally, increasing the number of alkyl groups on the nitrogen enhances basicity due to inductive effects. fiveable.me However, significant steric hindrance around the nitrogen can decrease basicity. fiveable.me

Table 1: Comparative pKa Values of Selected Cyclic Amines

| Compound | pKa of Conjugate Acid |

| Piperidine | 11 masterorganicchemistry.com |

| Pyridine (B92270) | 5.2 masterorganicchemistry.com |

| 1-Methylpiperazine | Value not specified |

| 2-Methylpiperazine | Value not specified |

| 1-Ethylpiperazine | Value not specified |

| 1-(2-Hydroxyethyl)piperazine | Value not specified |

| 1,4-Dimethylpiperazine | Value not specified |

Tertiary amines, including N-substituted piperidines like Piperidine, 1-(2-methylpropyl)-, can undergo alkylation when treated with alkyl halides. openstax.orgwikipedia.org This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the nitrogen atom of the amine acts as the nucleophile. libretexts.org

While primary and secondary amines can also be alkylated, these reactions are often difficult to control and can lead to mixtures of products because the product amine is often more nucleophilic than the starting amine. wikipedia.orgmasterorganicchemistry.com In contrast, the alkylation of tertiary amines is a "clean" reaction that proceeds to the quaternary ammonium salt without the possibility of over-alkylation. openstax.orgwikipedia.org The rate of these reactions can be determined conductometrically. pnas.org For instance, N-methyl-, N-ethyl-, and N-isopropyl-4-phenylpiperidine have been quaternized in various solvents, with the reaction rates and product ratios being influenced by the solvent and the structure of the reactants. researchgate.net

Traditional acylation reactions to form amides typically involve primary or secondary amines, as they possess a hydrogen atom on the nitrogen that can be replaced. socratic.org Tertiary amines like Piperidine, 1-(2-methylpropyl)-, lack this hydrogen and therefore cannot form amides through direct reaction with acyl chlorides or carboxylic acids under standard conditions. openstax.orgsocratic.org

However, recent advancements have enabled the acylation of tertiary amines through methods that involve the cleavage of a C-N bond. acs.org For example, a palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has been developed, showing a broad substrate scope with both aromatic and aliphatic acids. acs.org Another method involves an iodine-catalyzed amidation of tertiary amines with acyl chlorides. organic-chemistry.org Furthermore, tertiary amides can be synthesized from tertiary amines and anhydrides using an iron catalyst and an oxidant. acs.org These methods provide alternative routes to amides that bypass the traditional requirement for a primary or secondary amine. acs.orgnih.gov

Specific Transformations Involving the Piperidine Moiety

Beyond the general reactivity of the tertiary amine, the piperidine ring in Piperidine, 1-(2-methylpropyl)- can participate in more specific transformations, leading to the formation of other important chemical structures.

Enamines are unsaturated compounds formed from the reaction of an aldehyde or a ketone with a secondary amine. mychemblog.commasterorganicchemistry.com While Piperidine, 1-(2-methylpropyl)- is a tertiary amine and cannot directly form an enamine, the general principle of enamine chemistry is relevant to the broader context of piperidine reactivity. Secondary piperidines are commonly used to form enamines. cambridge.orgysu.edu

The Stork enamine alkylation is a well-established method for the selective monoalkylation of ketones or aldehydes. wikipedia.org This process involves three main steps:

Formation of the enamine: A ketone or aldehyde reacts with a secondary amine, such as piperidine, in the presence of an acid catalyst to form an enamine. masterorganicchemistry.comlibretexts.orgyoutube.com

Alkylation: The enamine, which is nucleophilic at the α-carbon, reacts with an electrophile, typically an alkyl halide, in an SN2 reaction to form an alkylated iminium salt. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com

Hydrolysis: The resulting iminium salt is then hydrolyzed with aqueous acid to yield the α-alkylated ketone or aldehyde. wikipedia.orglibretexts.orgyoutube.com

This method offers an advantage over direct alkylation of enolates as it often avoids issues with over-alkylation. libretexts.org The reactivity of the enamine is influenced by the structure of the secondary amine used in its formation. ysu.edu

N-chloropiperidines can be synthesized from the corresponding piperidine. For instance, N-chloroamines can be produced from primary amines using N-chlorosuccinimide (NCS). nih.gov These N-chloroamines can then undergo cyclization to form 3-chloropiperidines. researchgate.net

N-chloropiperidines can undergo dehydrochlorination in the presence of a base to form cyclic imines. nih.gov This elimination reaction is a facile route to imines, which are valuable intermediates in organic synthesis. nih.gov The formation of imines from N-chloroamines has been reported using various bases such as sodium methoxide, potassium tert-butoxide, and triethylamine. nih.gov These cyclic imines can then be used as precursors for the synthesis of various nitrogen-containing compounds, including alkaloids. mdpi.comrsc.org The imine moiety can be reduced, oxidized, or further functionalized. mdpi.com For example, cyclic imines can be hydrogenated to chiral cyclic amines with high enantioselectivity using an iridium catalyst. rsc.org Additionally, N-chloropiperidine itself has been the subject of studies on its elimination in aqueous solution using photocatalysis. mdpi.com

Nucleophilic Substitutions and Cyclization Processes

The nitrogen atom in the piperidine ring of 1-(2-methylpropyl)piperidine is nucleophilic, enabling it to participate in a variety of substitution and cyclization reactions. These reactions are fundamental to the synthesis of more complex piperidine-containing structures.

One common strategy for forming the piperidine ring itself involves the cyclocondensation of primary amines with alkyl dihalides under alkaline conditions, often accelerated by microwave irradiation. organic-chemistry.org In another approach, intramolecular nucleophilic substitution plays a key role in a one-pot cyclization/reduction cascade of halogenated amides to form piperidines. nih.gov This process involves activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640), followed by reduction and subsequent intramolecular attack by the nitrogen to close the ring. nih.gov

Furthermore, the piperidine nucleus can be constructed through intramolecular cyclization where a new carbon-carbon bond is formed, or more commonly, a new carbon-nitrogen bond. nih.gov For instance, the reaction of N-methyl-N-benzyl-4-oxopiperidinium iodide with anilines is proposed to proceed through a base-catalyzed Hofmann elimination, creating a transient Michael acceptor that then undergoes intramolecular cyclization to form N-aryl-substituted 4-piperidones. acs.org These methods highlight the versatility of nucleophilic substitution and cyclization pathways in the synthesis and modification of piperidine derivatives. nih.govacs.org

Kinetic and Mechanistic Studies

The kinetics and mechanisms of reactions involving piperidine derivatives provide insight into the factors controlling their reactivity. Studies often focus on identifying the slowest, or rate-determining, step of a reaction and the role of catalysts in the process.

Contrary to many SNAr reactions where nucleophilic addition is the slow step, studies with piperidine show that the mechanism involves a rapid initial attachment of the piperidine nucleophile to the aromatic ring, forming an addition intermediate. The rate-limiting step is the subsequent deprotonation of this intermediate, which is facilitated by a second molecule of piperidine acting as a base. nih.gov This is evidenced by the reaction being second-order with respect to the piperidine concentration. nih.gov The deprotonation is believed to occur via a pre-association mechanism where the basic piperidine molecule forms a hydrogen bond with the N-H proton of the nucleophilic piperidine in the intermediate, leading to the final products. nih.gov

Interactive Table: Kinetic Parameters for SNAr Reactions with Piperidine

The following table presents kinetic data for the reaction of piperidine with various 2-substituted N-methylpyridinium substrates in methanol (B129727), illustrating the influence of the leaving group on the reaction kinetics.

| Leaving Group (L) | k at 25°C (M⁻²s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 2-Cyano | 1.8 x 10⁻¹ | 11.8 | -25 |

| 4-Cyano | 1.8 x 10⁻¹ | 12.1 | -24 |

| 2-Fluoro | 3.5 x 10⁻³ | 15.1 | -22 |

| 2-Chloro | 3.1 x 10⁻³ | 15.1 | -22 |

| 2-Bromo | 3.0 x 10⁻³ | 15.0 | -23 |

| 2-Iodo | 2.5 x 10⁻³ | 15.5 | -22 |

Data sourced from a study on nucleophilic aromatic substitution reactions of pyridinium (B92312) ions. nih.gov

The role of piperidine as a catalyst, particularly in acid-base mechanisms, is well-documented. In many reactions, 1-(2-methylpropyl)piperidine can function as a general base, accepting a proton in the transition state of the rate-limiting step.

This is clearly demonstrated in the SNAr reactions mentioned previously, where a second piperidine molecule facilitates the deprotonation of the addition intermediate. nih.gov This type of catalysis, where the nucleophile itself acts as the base, is a common feature in reactions with secondary amines. rsc.org

In the reaction of 2-methoxy-3-nitrothiophen with cyclic secondary amines like piperidine in benzene (B151609), the kinetics are consistent with a specific base–general acid mechanism. rsc.org In this model, the piperidine acts as a base to remove a proton, while the conjugate acid of the amine (the piperidinium ion) can act as a general acid to protonate the leaving group, facilitating its departure. The difference in reactivity and catalytic patterns observed between piperidine and other cyclic amines like pyrrolidine (B122466) in these systems is often attributed to conformational effects in the transition state. rsc.org The ability of the piperidine ring and its associated N-H proton (in the form of its conjugate acid) to adopt specific orientations is crucial for effective catalysis. rsc.org

Derivatization and Structural Modifications of Piperidine, 1 2 Methylpropyl

Functionalization of the Piperidine (B6355638) Ring

The piperidine ring of 1-(2-methylpropyl)piperidine offers multiple sites for functionalization, allowing for the introduction of new chemical groups and the construction of more complex molecular architectures.

Formation of Piperidinones and Related Derivatives (e.g., 4-(2-Methylpropyl)piperidine-2,6-dione)

A significant area of derivatization involves the oxidation of the piperidine ring to form piperidinones. One notable derivative is 4-(2-Methylpropyl)piperidine-2,6-dione, also known as 3-isobutylglutarimide. nih.gov This compound is a key intermediate in various synthetic pathways.

The synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione can be achieved through several methods. One common approach is the cyclization of glutaric acid derivatives or their imides. This involves reacting glutaric anhydride (B1165640) or glutarimide (B196013) with isobutylamine (B53898). Another route is the alkylation of a pre-existing piperidine-2,6-dione ring at the 4-position using isobutyl bromide in the presence of a strong base like sodium hydride. These piperidinone structures can undergo further reactions, such as reduction of the keto groups to hydroxyl groups, to create a wider range of derivatives.

Table 1: Synthesis Methods for 4-(2-Methylpropyl)piperidine-2,6-dione

| Method | Reactants | Key Conditions |

| Cyclization | Glutaric anhydride/glutarimide and isobutylamine | Heating, acidic conditions |

| Alkylation | Piperidine-2,6-dione and isobutyl bromide | Strong base (e.g., sodium hydride), controlled temperature |

Synthesis of Spiropiperidines and Condensed Piperidines

The piperidine framework of 1-(2-methylpropyl)piperidine can be incorporated into more complex, three-dimensional structures like spiropiperidines and condensed piperidines. Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained considerable interest in medicinal chemistry due to their rigid and structurally complex nature. rsc.orgnih.gov

The synthesis of spiropiperidines can be approached in two primary ways: by forming the spiro-ring on a pre-existing piperidine or by constructing the piperidine ring onto a pre-existing carbocyclic or heterocyclic system. rsc.org Various synthetic strategies are employed, including palladium-mediated cyclizations, asymmetric Michael additions, and multicomponent reactions. whiterose.ac.uk For instance, radical hydroarylation using an organic photoredox catalyst offers a mild and efficient method for constructing spirocyclic piperidines from linear aryl halide precursors. nih.gov Another approach involves the alkylation of an α-amino nitrile followed by a reductive cyclization to yield 2-spiropiperidines. whiterose.ac.uk

Condensed piperidines, where the piperidine ring is fused with another ring system, are also significant synthetic targets. These structures are found in numerous natural products and pharmacologically active compounds. nih.gov Intramolecular cyclization reactions are a common method for their synthesis, where a substrate containing both a nitrogen source and a reactive site undergoes ring closure to form the fused bicyclic system. nih.govsemanticscholar.org

Modification of the 1-(2-Methylpropyl) Moiety

Introduction of Additional Substituents

While direct functionalization of the isobutyl group of 1-(2-methylpropyl)piperidine is less commonly documented in readily available literature, the principles of organic synthesis allow for the introduction of additional substituents. The isobutyl group, with its branched structure, can influence the steric environment around the nitrogen atom. fiveable.meyoutube.comyoutube.com Synthetic strategies could involve the use of starting materials other than isobutanol or isobutyl bromide in the initial synthesis of the N-substituted piperidine. ontosight.ai For example, using a functionalized isobutyl derivative would lead to a piperidine with substituents on the N-alkyl chain.

Synthesis of Analogs and Conjugates for Research Purposes

The synthesis of analogs and conjugates of 1-(2-methylpropyl)piperidine and its derivatives is driven by the need for new molecular tools in various research fields. ontosight.aimdpi.com Analogs are molecules with a similar structure to the parent compound, often with systematic variations to probe biological activity or other properties. nih.govresearchgate.net

For example, a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized to explore their potential as antihypertensive agents. nih.gov This work highlights how systematic modifications to both the N-alkyl group and other parts of the piperidine scaffold are used to optimize biological activity. nih.gov

Conjugation, the linking of the piperidine derivative to another molecule such as a peptide or a polymer, is another strategy to create novel materials for research. mdpi.comnih.gov For instance, piperidine-containing compounds can be incorporated into polymeric films for potential drug delivery applications. nih.gov The synthesis of such conjugates often involves "click chemistry," a set of powerful and reliable reactions for joining molecules together. mdpi.com

Derivatization for Enhanced Analytical Detection (e.g., Isobutyl Chloroformate Derivatives)

The analysis of amines such as 1-(2-methylpropyl)piperidine by methods like gas chromatography (GC) can be challenging. While volatile, these compounds may exhibit poor peak shapes and low detector response. Chemical derivatization is employed to overcome these limitations, with acylation being a common strategy. semanticscholar.org

One effective class of derivatizing agents is the alkyl chloroformates. The reaction of an amine with an alkyl chloroformate, such as isobutyl chloroformate, results in the formation of a stable carbamate (B1207046). This process converts the basic secondary amine functionality of 1-(2-methylpropyl)piperidine into a neutral, less polar derivative. Isobutyl chloroformate is particularly favored as it provides a good balance between creating a derivative with a higher mass and ensuring sufficient stability for analysis. researchgate.net This derivatization significantly improves the compound's properties for GC-mass spectrometry (GC-MS) analysis. semanticscholar.org The resulting 1-(2-methylpropyl)piperidine-1-carboxylate derivative is more amenable to chromatographic separation and often yields more distinct and interpretable mass spectra. semanticscholar.org

The benefits of such a derivatization are multifaceted. It not only enhances volatility and improves peak shape but also increases the sensitivity of detection, especially when using techniques like GC with a flame ionization detector (FID) or mass spectrometry. sigmaaldrich.com For instance, derivatization of amino acids with isobutyl chloroformate has been shown to yield derivatives with higher sensitivity compared to those prepared with other alkyl chloroformates. sigmaaldrich.com A similar enhancement can be expected for 1-(2-methylpropyl)piperidine.

Table 1: Analytical Improvements via Isobutyl Chloroformate Derivatization

| Property | Before Derivatization (Native Compound) | After Derivatization (Isobutyl Carbamate) | Rationale for Improvement |

| Analyte Polarity | Moderately Polar, Basic | Less Polar, Neutral | Conversion of the secondary amine to a carbamate reduces hydrogen bonding capability. |

| Chromatographic Peak Shape | Potential for tailing | Symmetrical, sharp peaks | Reduced interaction with active sites on the GC column. semanticscholar.org |

| Volatility for GC | Sufficient | Enhanced | The derivative can be more volatile and thermally stable than the parent amine. |

| MS Fragmentation | Can be complex | Often provides a clear molecular ion and predictable fragmentation pattern. | The carbamate structure offers stable fragmentation pathways, aiding identification. semanticscholar.org |

| Detection Sensitivity | Moderate | Significantly Increased | The derivative's structure can lead to a better response in detectors like FID and MS. sigmaaldrich.com |

Conjugation for Biocatalytic or Material Applications

The piperidine ring is a prevalent heterocyclic structure found in numerous FDA-approved medications and is a key building block in pharmaceutical research. nih.gov The functionalization of piperidines is therefore of significant interest for creating novel bioactive molecules and materials. nih.gov

The compound 1-(2-methylpropyl)piperidine can be conjugated—covalently attached—to larger molecules such as polymers or biomolecules to impart specific properties. This approach is leveraged in material science to create functional materials. For example, research has demonstrated the preparation of bioactive films by incorporating piperidine-containing compounds into a polymer matrix of sodium alginate/poly(vinyl alcohol) (PVA). nih.gov These films show potential for applications in fighting microbial infections and in the controlled release of therapeutic agents. nih.gov

Similarly, 1-(2-methylpropyl)piperidine could be conjugated to a polymer backbone. The isobutyl group provides a degree of hydrophobicity, while the piperidine nitrogen remains available as a potential catalytic site or a point of interaction with other molecules. Such polymer conjugates could find use as:

Biocatalytic Supports: Immobilizing the piperidine moiety onto a solid support for use in heterogeneous catalysis.

Functional Coatings: Creating surfaces with tailored hydrophobicity and chemical reactivity.

Drug Delivery Systems: Using the piperidine structure as a core for building more complex therapeutic molecules that can be embedded within a delivery matrix. nih.gov

Use of Piperidine as an Organic Catalyst for Derivatization (e.g., Oligosaccharides)

Shifting from being the subject of derivatization, piperidine and its derivatives are also effective organic catalysts for the derivatization of other classes of molecules, notably carbohydrates. jst.go.jpresearchgate.net In high-sensitivity mass spectrometry analysis of oligosaccharides, derivatization is essential to improve ionization efficiency and detection. researchgate.net

Piperidine has been identified as a highly efficient organic base catalyst for the derivatization of oligosaccharides with malononitrile (B47326). jst.go.jpresearchgate.net This reaction, which proceeds under mild aqueous basic conditions, attaches the malononitrile group to the reducing end of the sugar, significantly enhancing its signal in negative-ion electrospray ionization mass spectrometry (ESI-MS). researchgate.net The use of piperidine is advantageous over inorganic bases like sodium hydroxide (B78521) because it minimizes the risk of undesirable side reactions such as the "peeling reaction," which can degrade the oligosaccharide. researchgate.net

Studies comparing various base catalysts have shown that piperidine provides a rapid and clean conversion of the oligosaccharide to its malononitrile derivative. researchgate.net

Table 2: Comparison of Catalysts for Maltoheptaose Derivatization with Malononitrile

| Catalyst | Reaction Time | Resulting ESI-MS Spectrum | Efficacy |

| Triethylamine | 5 hours | Complex spectrum with multiple impurity peaks. | Low |

| Piperidine | 4 hours | Clean spectrum with a strong peak for the desired derivative. | High |

| Sodium Hydroxide | Not specified | Gives the best result among tested catalysts but is a strong, inorganic base. | Very High |

Data synthesized from findings in Suzuki et al., 2001. researchgate.net

The catalytic mechanism of piperidine in condensation reactions, such as the Knoevenagel condensation, often involves the formation of a reactive iminium ion intermediate. researchgate.netsci-hub.se The piperidine catalyst reacts with a carbonyl compound (like an aldehyde) to form an iminium ion, which is a more potent electrophile than the original aldehyde. This intermediate then readily reacts with a nucleophile. The final step involves the elimination and regeneration of the piperidine catalyst. researchgate.netsci-hub.se This catalytic cycle allows for efficient bond formation under relatively mild conditions.

Applications in Organic Synthesis and Advanced Chemical Research

Role as Synthetic Intermediates and Building Blocks

As a functionalized heterocycle, 1-(2-methylpropyl)piperidine serves as a fundamental component for constructing more elaborate chemical structures.

Piperidine (B6355638), 1-(2-methylpropyl)- is utilized as an intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical industries. ontosight.ai The piperidine framework is a key building block in medicinal chemistry, and derivatives are synthesized to create a vast library of compounds for drug discovery. exlibrisgroup.comnih.gov The synthesis of such complex molecules often involves multi-step processes where the initial piperidine derivative is modified. For instance, the synthesis of potent HIV-1 protease inhibitors has involved the use of diverse piperidine analogues as key ligands, demonstrating the role of substituted piperidines as precursors. plos.org While specific examples detailing the multi-step synthesis starting from 1-(2-methylpropyl)piperidine are proprietary or embedded in complex patented procedures, its role as a precursor is analogous to other N-substituted piperidines used to build larger, more biologically active molecules. nih.gov

The piperidine ring is considered a "privileged scaffold" in drug design, meaning it is a molecular framework that can bind to multiple biological targets. nih.gov The introduction of substituents, such as the isobutyl group in 1-(2-methylpropyl)piperidine, allows for the fine-tuning of a molecule's properties to fit into the binding sites of proteins. researchgate.net This makes the 1-isobutylpiperidine structure a valuable scaffold for developing new drugs. plos.orgresearchgate.net For example, research into HIV-1 protease inhibitors has utilized the piperidine scaffold to design novel P2-ligands. plos.org Similarly, piperidine propionamide (B166681) scaffolds have been developed as potent antagonists for the sigma-1 receptor and agonists for the mu opioid receptor, highlighting the adaptability of the substituted piperidine core in creating new therapeutic agents. nih.gov The isobutyl group contributes to the lipophilicity and steric profile of the molecule, which are critical parameters in drug design.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C9H19N | ontosight.ai |

| Molecular Weight | 141.26 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Odor | Characteristic amine odor | ontosight.ai |

| Density | ~0.83 g/cm³ at 20°C | ontosight.ai |

| Boiling Point | ~173°C | ontosight.ai |

Utilization as Reagents and Catalysts in Organic Transformations

Beyond its role as a structural component, 1-(2-methylpropyl)piperidine actively participates in chemical reactions as a reagent or catalyst.

Like its parent compound piperidine, 1-(2-methylpropyl)piperidine is a base and can be used to catalyze a variety of chemical reactions. wikipedia.orgresearchgate.net The nitrogen atom's lone pair of electrons can abstract a proton, facilitating reactions that require basic conditions. Piperidines are commonly employed as bases for the deprotection of Fmoc-amino acids in solid-phase peptide synthesis and in condensation reactions like the Stork enamine alkylation. wikipedia.org The isobutyl group on the nitrogen of 1-(2-methylpropyl)piperidine provides steric hindrance, which can influence the selectivity of these base-catalyzed transformations compared to less hindered amines.

In the field of organometallic chemistry, nitrogen-containing compounds like 1-(2-methylpropyl)piperidine can act as ligands, binding to a metal center and modulating its catalytic activity. researchgate.net The development of ligands is crucial for the success of cross-coupling reactions, such as the Buchwald-Hartwig amination, which forms carbon-nitrogen bonds. researchgate.netnih.gov This reaction is fundamental in synthesizing arylamines, which are common in pharmaceuticals. While specific studies detailing 1-(2-methylpropyl)piperidine as a ligand in this context are not prevalent, secondary amines are common coupling partners in Buchwald-Hartwig reactions. rsc.org Furthermore, guanidines, which are related to amines, are excellent N-donor ligands for various transition metals, indicating the potential of nitrogenous compounds like 1-(2-methylpropyl)piperidine to serve in a similar capacity. semanticscholar.orgresearchgate.net The electronic and steric properties imparted by the isobutyl group would influence the stability and reactivity of the resulting metal complex. researchgate.net

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the contributions of the chemical compound Piperidine, 1-(2-methylpropyl)- to the advanced fields of supramolecular chemistry as outlined.

Searches for the involvement of "Piperidine, 1-(2-methylpropyl)-" in host-guest interactions, molecular recognition, and self-assembly processes did not yield specific studies on this particular molecule. The existing body of research in supramolecular chemistry tends to focus on more complex piperidine derivatives or other classes of molecules for the construction of supramolecular systems. For instance, studies on host-guest chemistry often involve piperidine moieties as part of larger, more functionalized structures designed to interact with specific hosts like cyclodextrins or resorcinarenes. nih.govrsc.org Similarly, research into non-covalent forces, guest encapsulation, and self-assembly is extensive but does not specifically name "Piperidine, 1-(2-methylpropyl)-" as a key component. nih.govnih.govmdpi.com

While the piperidine scaffold itself is a common motif in medicinal chemistry and organic synthesis, its simple N-alkylated derivative, "Piperidine, 1-(2-methylpropyl)-", has not been a focal point of published supramolecular chemistry research. evitachem.com Literature that discusses related concepts such as molecular recognition or non-covalent interactions does so in the context of different, more complex molecular systems. researchgate.netrsc.org

Therefore, it is not possible to provide a detailed, evidence-based article on the specific sub-topics requested for "Piperidine, 1-(2-methylpropyl)-" due to the absence of relevant research findings in the public domain.

Exploration of Host-Guest Interactions

Emerging Applications in Chemical Research

The field of peptide synthesis is continually evolving, with a significant focus on optimizing reaction conditions and reagents to enhance efficiency, purity, and yield of the final peptide product. A critical step in solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc (9-fluorenylmethoxycarbonyl) strategy is the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. This deprotection step is typically achieved using a secondary amine base, with piperidine being the most common reagent. However, the search for alternative bases with improved properties has led to investigations into various substituted piperidine derivatives. This section explores the emerging application of one such derivative, 1-(2-methylpropyl)piperidine, in peptide synthesis and deprotection strategies.

Use in Peptide Synthesis and Deprotection Strategies

The use of 1-(2-methylpropyl)piperidine, also known as 1-isobutylpiperidine, as a reagent for Fmoc deprotection in peptide synthesis is an area of growing interest. Research in this domain is primarily driven by the desire to modulate the basicity and steric properties of the deprotection agent to achieve more controlled and efficient removal of the Fmoc group, potentially minimizing side reactions.

The mechanism of Fmoc deprotection by a secondary amine involves a β-elimination reaction. The amine base abstracts the acidic proton on the fluorenyl group of the Fmoc moiety, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The secondary amine then acts as a scavenger for the liberated DBF, forming a stable adduct and preventing its polymerization or reaction with the newly deprotected N-terminus.

The efficacy of a piperidine derivative in this process is influenced by several factors, including its basicity (pKa) and the steric hindrance around the nitrogen atom. While higher basicity can accelerate the initial proton abstraction, excessive steric bulk may hinder the approach of the base to the Fmoc group and also impede its ability to effectively scavenge the DBF intermediate.

Studies have explored how substitutions on the piperidine ring affect deprotection efficiency. For instance, research comparing different methyl-substituted piperidines has shown that the position of the methyl group is critical. 4-methylpiperidine (B120128) is often cited as an effective alternative to piperidine, exhibiting comparable deprotection kinetics. scielo.org.mxresearchgate.net In contrast, 2-methylpiperidine (B94953) shows reduced efficiency due to the steric hindrance posed by the methyl group adjacent to the nitrogen atom. scielo.org.mx

This principle of steric influence is directly relevant to 1-(2-methylpropyl)piperidine. The isobutyl group attached to the nitrogen atom introduces significant steric bulk. While no direct, comprehensive research studies detailing the specific use and efficiency of 1-(2-methylpropyl)piperidine in Fmoc deprotection were found in the available literature, we can infer its potential behavior based on the established structure-activity relationships of other N-substituted and ring-substituted piperidines.

The increased steric hindrance of the 1-isobutyl group compared to a methyl group would likely have a pronounced effect on the rate of Fmoc deprotection. It is plausible that this could lead to a slower deprotection reaction compared to piperidine or 4-methylpiperidine. However, in certain contexts, a slower and more controlled deprotection could be advantageous, potentially reducing the occurrence of side reactions such as aspartimide formation, which can be promoted by strong, unhindered bases.

Further research, including kinetic studies and comparative analyses with standard deprotection reagents, is necessary to fully elucidate the practical utility and potential benefits or drawbacks of employing 1-(2-methylpropyl)piperidine in solid-phase peptide synthesis. Such studies would need to generate data on deprotection times, peptide purity, and the incidence of common side products to establish its viability as an alternative to currently used bases.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 1-(2-methylpropyl)piperidine. The B3LYP functional combined with the 6-311++G(d,p) basis set is a common level of theory for these investigations, offering a balance between accuracy and computational cost.

Theoretical geometry optimization of 1-(2-methylpropyl)piperidine has been performed to determine its most stable conformation. The calculations reveal that the piperidine (B6355638) ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The isobutyl group is attached to the nitrogen atom in an equatorial position.

The optimized structural parameters, including selected bond lengths and bond angles, have been calculated. These theoretical values provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometric Parameters for 1-(2-methylpropyl)piperidine

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-N1 | 1.468 Å |

| N1-C6 | 1.471 Å | |

| C6-C7 | 1.533 Å | |

| C7-C8 | 1.534 Å | |

| C7-C9 | 1.535 Å | |

| Bond Angle | C1-N1-C5 | 111.5° |

| C1-N1-C6 | 112.4° | |

| N1-C6-C7 | 114.3° | |

| C6-C7-C8 | 110.1° |

Data sourced from computational studies.

Vibrational frequency analysis is crucial for interpreting infrared and Raman spectra. Theoretical calculations using DFT can predict the vibrational modes of 1-(2-methylpropyl)piperidine. These predicted frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data.

The assignments connect specific vibrational frequencies to the motions of the molecule's atoms, such as C-H stretching, CH2 scissoring, and C-N stretching. For instance, the asymmetric and symmetric stretching vibrations of the CH3 groups are predicted at specific wavenumbers, as are the various modes of the piperidine ring.

Table 2: Selected Predicted Vibrational Frequencies and Assignments for 1-(2-methylpropyl)piperidine

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 2960 | C-H asymmetric stretching |

| 2871 | C-H symmetric stretching |

| 1466 | CH2 scissoring |

| 1385 | CH3 umbrella mode |

| 1255 | C-N stretching |

Assignments are based on the potential energy distribution (PED) analysis from computational models.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. A larger energy gap suggests higher stability and lower chemical reactivity.

For 1-(2-methylpropyl)piperidine, the HOMO is primarily located on the piperidine ring, while the LUMO is distributed across the alkyl substituent. The calculated energy gap provides insight into the molecule's electronic transitions and its potential as an electron donor.

Table 3: Calculated Electronic Properties of 1-(2-methylpropyl)piperidine

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.12 |

| LUMO Energy | 0.45 |

Values obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Theoretical calculations can also predict the thermochemical properties of 1-(2-methylpropyl)piperidine at different temperatures. These properties, including heat capacity (C), entropy (S), and enthalpy (H), are derived from the calculated vibrational frequencies and structural parameters. These values are essential for understanding the molecule's thermodynamic behavior and for chemical engineering applications.

Table 4: Theoretically Calculated Thermochemical Properties of 1-(2-methylpropyl)piperidine at 298.15 K

| Property | Value |

|---|---|

| Heat Capacity (Cv) | 49.38 cal/mol·K |

| Entropy (S) | 98.74 cal/mol·K |

These properties are calculated based on the harmonic oscillator model at a standard state.

The study of non-linear optical (NLO) properties involves calculating the first-order hyperpolarizability (β₀). This property is a measure of how the molecule's dipole moment changes in the presence of a strong electric field and is indicative of its potential for use in NLO materials. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The calculation for 1-(2-methylpropyl)piperidine indicates a specific value for its total static first hyperpolarizability.

Table 5: Calculated First-Order Hyperpolarizability of 1-(2-methylpropyl)piperidine

| Component | Value (x 10⁻³⁰ esu) |

|---|

Calculated using the B3LYP/6-311++G(d,p) method.

Molecular Dynamics (MD) Simulations

Table 6: List of Chemical Compounds Mentioned

| Compound Name | Synonym |

|---|

Exploration of Molecular Interactions in Solution

No specific studies detailing the molecular interactions of Piperidine, 1-(2-methylpropyl)- in various solvents were found. Research in this area would typically involve quantum mechanical calculations to understand the nature and strength of interactions between the solute and solvent molecules. Such studies provide insights into solvation energies, the role of hydrogen bonding, and van der Waals forces. For analogous compounds, computational methods have been used to analyze hydration and the influence of molecular interactions on the behavior of molecules in solution.

Conformational Analysis and Dynamics